3,7-Dimethyl-1-nonanal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H22O |
|---|---|
Molecular Weight |
170.29 g/mol |
IUPAC Name |
3,7-dimethylnonanal |
InChI |
InChI=1S/C11H22O/c1-4-10(2)6-5-7-11(3)8-9-12/h9-11H,4-8H2,1-3H3 |
InChI Key |
LNLNPFRQLGQOQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCC(C)CC=O |
Origin of Product |
United States |
Occurrence and Biosynthetic Pathways of Branched Aldehydes
Natural Occurrence of Branched Aliphatic Aldehydes in Biological Systems
Branched aliphatic aldehydes are widespread in nature, contributing to the characteristic scents of many plants, fruits, and fermented foods nih.govwur.nlresearchgate.netlibretexts.org. These compounds are often found as part of the complex mixture of volatile organic compounds (VOCs) that organisms release.
In the plant kingdom, aldehydes are key components of essential oils and are responsible for the distinct aromas of botanicals like lavender, mint, and cinnamon orientjchem.org. For instance, nonanal (B32974), a straight-chain aliphatic aldehyde, is found naturally in citrus fruits and rose oil taylorandfrancis.comnih.govscentspiracy.com. While straight-chain aldehydes are common, branched variants also play crucial roles. For example, 2-methyl propanal, 2-methyl butanal, and 3-methyl butanal are important flavor compounds in a variety of food products nih.govresearchgate.net. They have been identified in fruits such as apples, avocados, and various citrus species thegoodscentscompany.com.
In addition to plants, microorganisms are significant producers of branched aldehydes, particularly during fermentation processes. These compounds are key contributors to the aroma of products like soy sauce, fermented black tea, and coffee nih.gov. The ripening of dry-cured hams, such as Parma and Iberian ham, also involves the formation of branched aldehydes, likely through non-enzymatic reactions over long ripening periods nih.gov.
The table below summarizes the occurrence of some representative branched aliphatic aldehydes in various natural sources.
| Branched Aldehyde | Natural Source(s) |
| 2-Methylpropanal | Fermented foods, heat-treated food products researchgate.net |
| 2-Methylbutanal | Soy sauce, various fruits nih.gov |
| 3-Methylbutanal | Soy sauce, fermented black tea, coffee, cheese, wine nih.gov |
This table is interactive. Click on the headers to sort the data.
Proposed Biosynthetic Routes to 3,7-Dimethyl-1-nonanal Analogs
The biosynthesis of branched aldehydes is multifaceted, with several proposed pathways depending on the organism and the specific structure of the aldehyde. Direct biosynthetic pathways for this compound are not extensively documented; however, routes for analogous branched aldehydes have been studied, primarily involving amino acid catabolism and fatty acid metabolism.
Ehrlich Pathway: A primary route for the formation of shorter branched aldehydes, such as 2- and 3-methyl butanal, is the Ehrlich pathway, which involves the catabolism of branched-chain amino acids like leucine, isoleucine, and valine nih.govresearchgate.net. This pathway is particularly active in yeasts and bacteria during fermentation nih.gov. The process involves a transamination step to form an α-keto acid, followed by decarboxylation to the corresponding aldehyde with one less carbon atom. The resulting aldehyde can then be reduced to a fusel alcohol nih.govresearchgate.net.
A hypothetical pathway for the conversion of branched-chain amino acids to volatile compounds is outlined below:
Transamination: A branched-chain amino acid (e.g., Leucine) is converted to its corresponding α-keto acid (e.g., α-ketoisocaproate) by branched-chain amino acid aminotransferases (BCATs) researchgate.net.
Decarboxylation: The α-keto acid is decarboxylated by an α-ketoacid decarboxylase (αKDC) to form a branched aldehyde (e.g., 3-methylbutanal) researchgate.net.
Further Conversion: The aldehyde can be further oxidized to a carboxylic acid by aldehyde dehydrogenases (AD) or reduced to an alcohol researchgate.net.
Fatty Acid Metabolism and Modification: Longer-chain branched aldehydes are believed to originate from fatty acid biosynthetic pathways. The formation of methyl-branched fatty acids, which can serve as precursors to aldehydes, has been observed in certain fungi nih.govresearchgate.netacs.org. These branched fatty acids can then be converted to their corresponding aldehydes.
Another novel proposed pathway involves the modification of cuticular waxes in plants pnas.orgpnas.org. Research has shown that nonanal can be synthesized through the spontaneous oxidative cleavage of unsaturated very-long-chain alkenes present in the plant cuticle pnas.orgpnas.org. This suggests that a similar mechanism could potentially lead to the formation of branched aldehydes if the precursor alkene possesses a branched structure. This pathway operates in parallel to the more commonly known lipoxygenase (LOX) pathway for green leaf volatile production pnas.orgpnas.org.
Enzymatic Synthesis and Biotransformation Studies
The biotechnological production of branched aldehydes is an area of active research, focusing on the use of enzymes for specific and efficient synthesis. These methods offer a "green" alternative to chemical synthesis.
One of the most promising enzymatic approaches involves the use of Carboxylic Acid Reductases (CARs) nih.govresearchgate.net. These enzymes can directly reduce carboxylic acids to their corresponding aldehydes. Researchers have successfully used a recombinant CAR to reduce 12-methyltridecanoic acid to 12-methyltridecanal (B128148), a sought-after flavoring compound with a scent reminiscent of cooked meat nih.govresearchgate.netacs.org. The process involved identifying fungi that produce iso-fatty acids, optimizing their growth to increase the yield of these precursors, and then converting the extracted fatty acids to aldehydes using the CAR enzyme nih.govacs.org.
Biotransformation studies have compared the efficiency of using whole-cell catalysts versus purified enzyme preparations for this conversion nih.govresearchgate.net. The table below highlights key enzymes involved in the synthesis and transformation of branched aldehydes.
| Enzyme | Reaction Catalyzed | Application/Study |
| Carboxylic Acid Reductase (CAR) | Reduction of a carboxylic acid to an aldehyde | Biotechnological production of 12-methyltridecanal from 12-methyltridecanoic acid nih.govresearchgate.netacs.org |
| Branched-Chain Amino Acid Aminotransferase (BCAT) | Transamination of branched-chain amino acids to α-keto acids | First step in the Ehrlich pathway for branched aldehyde formation researchgate.net |
| α-Ketoacid Decarboxylase (αKDC) | Decarboxylation of α-keto acids to aldehydes | Second step in the Ehrlich pathway researchgate.net |
| Alcohol Dehydrogenase (ADH) | Interconversion of aldehydes and alcohols | Can be used for the synthesis of aldehydes from alcohols researchgate.netresearchgate.net |
| Subtilisin 72 | Acylation of amino aldehyde derivatives | Semi-enzymatic preparation of peptide aldehydes nih.gov |
This table is interactive. Click on the headers to sort the data.
Additionally, other enzymatic routes have been explored. The oxidation of alcohols to aldehydes catalyzed by alcohol dehydrogenases is an established reaction researchgate.net. Semi-enzymatic methods have also been developed for preparing peptide aldehydes, which involves the enzymatic acylation of amino aldehyde derivatives using proteases like subtilisin 72 nih.gov. These studies demonstrate the versatility of enzymes in synthesizing a wide range of aldehyde structures.
Chemical Reactivity and Mechanistic Investigations of 3,7 Dimethyl 1 Nonanal
Aldehyde Functional Group Transformations in Branched Systems
The reactivity of 3,7-Dimethyl-1-nonanal is primarily dictated by the aldehyde functional group (-CHO). The presence of methyl branches at the 3 and 7 positions introduces steric hindrance that can influence the rates and outcomes of reactions compared to its linear isomer, nonanal (B32974). The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to nucleophilic attack. nih.gov
Aldehydes are readily oxidized to carboxylic acids, a key distinction from ketones which are generally resistant to oxidation under mild conditions. libretexts.orgchemguide.co.uk This reactivity stems from the presence of a hydrogen atom on the carbonyl carbon, which can be abstracted during the oxidation process. libretexts.org For this compound, oxidation yields 3,7-Dimethyl-1-nonanoic acid.
Common oxidizing agents for this transformation include chromium (VI) reagents, such as potassium dichromate (K₂Cr₂O₇) in acidic solution, and potassium permanganate (KMnO₄). libretexts.org The reaction with acidified dichromate is visually distinctive, as the orange Cr₂O₇²⁻ ion is reduced to the green Cr³⁺ ion. chemguide.co.uk
The mechanism of oxidation, for instance with chromic acid, often involves the formation of a hydrate (a gem-diol) through the nucleophilic addition of water to the aldehyde. libretexts.orglibretexts.org This hydrate intermediate then reacts similarly to an alcohol, undergoing oxidation to the carboxylic acid. libretexts.org
Table 1: Common Oxidizing Agents for Aldehydes and Their Products
| Oxidizing Agent | Product of Aldehyde Oxidation |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid |
| Acidified Potassium Dichromate (K₂Cr₂O₇/H⁺) | Carboxylic Acid |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Carboxylate Salt (silver mirror forms) |
| Fehling's Solution (Cu²⁺ in tartrate complex) | Carboxylate Salt (red precipitate of Cu₂O forms) |
| Benedict's Solution (Cu²⁺ in citrate complex) | Carboxylate Salt (red precipitate of Cu₂O forms) |
Data sourced from multiple chemical education resources. chemguide.co.uklibretexts.org
The kinetics of the oxidation of aliphatic aldehydes have been studied using various chromate reagents. These reactions are often first-order with respect to both the oxidant and the aldehyde. researchgate.net Kinetic isotope effect studies, such as the oxidation of deuteriated acetaldehyde (B116499) (CH₃CDO), have shown a significant primary kinetic isotope effect, indicating that the cleavage of the aldehydic C-H bond is the rate-determining step. researchgate.net
The aldehyde group of this compound can be reduced to a primary alcohol, 3,7-Dimethyl-1-nonanol. This is a common and synthetically useful transformation. The most widely used reducing agents for this purpose are metal hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com
Sodium borohydride is a milder, more selective reagent that is often used in protic solvents like ethanol or methanol. masterorganicchemistry.comyoutube.com LiAlH₄ is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (THF), followed by a separate aqueous or acidic workup step. youtube.com
The mechanism of hydride reduction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. masterorganicchemistry.com This breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. In a subsequent step, this alkoxide is protonated by the solvent or an added acid to yield the final alcohol product. masterorganicchemistry.com
Table 2: Comparison of Common Hydride Reducing Agents for Aldehydes
| Reagent | Formula | Reactivity | Solvent | Workup |
| Sodium Borohydride | NaBH₄ | Milder, reduces aldehydes and ketones | Protic (e.g., EtOH, MeOH) | Often not separate |
| Lithium Aluminum Hydride | LiAlH₄ | Stronger, reduces aldehydes, ketones, esters, carboxylic acids | Aprotic (e.g., Et₂O, THF) | Separate acid/water step required |
This table compiles general information on hydride reagents. masterorganicchemistry.comyoutube.com
While aldehydes are generally more reactive than ketones towards reduction with NaBH₄, this reagent is highly effective for converting aldehydes to primary alcohols. masterorganicchemistry.comorientjchem.org
One of the most characteristic reactions of aldehydes is nucleophilic addition to the carbonyl group. libretexts.orgyoutube.com The trigonal planar geometry of the sp²-hybridized carbonyl carbon allows nucleophiles to attack from either face. libretexts.org The presence of methyl groups in this compound can introduce steric hindrance, potentially slowing the rate of addition compared to less branched aldehydes. libretexts.orgyoutube.com
The general mechanism involves two key steps:
Nucleophilic attack: The nucleophile adds to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com
Protonation: The negatively charged oxygen is protonated by a solvent or a dilute acid to give an alcohol. masterorganicchemistry.com
A wide variety of nucleophiles can participate in these reactions:
Hydride ions (H⁻): As seen in reduction reactions, leading to alcohols.
Organometallic Reagents (e.g., Grignard reagents, R-MgX): These carbon nucleophiles add an alkyl or aryl group, forming a secondary alcohol after workup. masterorganicchemistry.comkhanacademy.org
Cyanide ion (CN⁻): Adds to form a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. libretexts.org
Water (H₂O): Adds reversibly to form a hydrate (gem-diol). youtube.com
Alcohols (ROH): Add to form hemiacetals, which can then react with a second alcohol molecule under acidic conditions to form acetals. These are useful as protecting groups for the aldehyde functionality.
The reactivity of aldehydes in nucleophilic addition is generally greater than that of ketones due to both electronic and steric factors. libretexts.orgyoutube.com Aldehydes have only one alkyl group attached to the carbonyl carbon, making it less sterically hindered and more electrophilic than the carbonyl carbon in a ketone, which has two electron-donating alkyl groups. libretexts.org
Reaction Kinetics and Thermodynamics of this compound
The kinetics of reactions involving this compound are influenced by the steric hindrance provided by the methyl groups, particularly the one at the 3-position, which is relatively close to the reactive aldehyde center. This steric bulk can decrease reaction rates compared to linear aldehydes by impeding the approach of nucleophiles or reagents to the carbonyl carbon. libretexts.org
Studies on the oxidation of various aliphatic aldehydes have shown that the reaction rates are sensitive to the structure of the aldehyde. researchgate.netcore.ac.uk Generally, increasing the steric bulk on the alkyl chain can lead to a decrease in the reaction rate. For the oxidation of aliphatic aldehydes by reagents like benzimidazolium dichromate (BIDC), Michaelis-Menten type kinetics have been observed, suggesting the formation of a pre-equilibrium complex between the aldehyde and the oxidant. core.ac.uk The subsequent decomposition of this complex is the rate-determining step.
Table 3: Representative Kinetic Data for Oxidation of Aliphatic Aldehydes
| Aldehyde | Oxidant | Solvent | Key Kinetic Feature |
| Acetaldehyde | Benzimidazolium Dichromate (BIDC) | DMSO | Michaelis-Menten kinetics |
| Acetaldehyde | Morpholinium Chlorochromate (MCC) | DMSO | First order in both MCC and aldehyde |
| Acetaldehyde | Deuteriated Acetaldehyde (MeCDO) | MCC in DMSO | Primary kinetic isotope effect (kH/kD = 5.95) |
Data compiled from kinetic studies on aliphatic aldehydes. researchgate.netcore.ac.uk
Advanced Analytical Characterization of 3,7 Dimethyl 1 Nonanal
Spectroscopic Analysis for Structural Elucidation
Spectroscopy provides fundamental insights into the atomic and molecular structure of 3,7-Dimethyl-1-nonanal by observing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The aldehydic proton (-CHO) is expected to appear as a distinct triplet in the downfield region, typically around 9.6-9.8 ppm. The protons on the carbon adjacent to the carbonyl group (α-protons) would resonate around 2.4 ppm. The various methylene (-CH₂) and methine (-CH) protons along the aliphatic chain would produce complex, overlapping signals in the 1.2-1.6 ppm range. The methyl (-CH₃) groups at positions 3 and 7, along with the terminal methyl group, would show signals in the upfield region, approximately between 0.8 and 1.0 ppm.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield around 200-205 ppm. The carbons of the aliphatic chain would resonate in the 20-45 ppm range. The distinct methyl carbons would be observed in the upfield region of the spectrum.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for confirming the assignments made from 1D spectra. COSY experiments establish proton-proton coupling networks, connecting adjacent protons and confirming the sequence of the carbon chain. HSQC correlates directly bonded proton and carbon atoms, definitively assigning each proton signal to its corresponding carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (-CHO) | 9.7 (t) | ~202 |
| C2 (-CH₂) | 2.4 (m) | ~44 |
| C3 (-CH) | 1.6 (m) | ~35 |
| C3-CH₃ | 0.9 (d) | ~19 |
| C4-C6 (-CH₂) | 1.2-1.4 (m) | ~25-39 |
| C7 (-CH) | 1.5 (m) | ~37 |
| C7-CH₃ | 0.85 (d) | ~20 |
| C8 (-CH₂) | 1.2 (m) | ~28 |
| C9 (-CH₃) | 0.88 (t) | ~14 |
Note: Predicted values are based on typical chemical shifts for aliphatic aldehydes and alkanes. Actual values may vary. (t = triplet, d = doublet, m = multiplet)
Mass Spectrometry (MS) Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For an aliphatic aldehyde like this compound, electron ionization (EI) would lead to characteristic fragmentation patterns. libretexts.org
Molecular Ion (M⁺): The molecular ion peak may be weak or absent in the spectra of long-chain aliphatic aldehydes. miamioh.edu
Alpha-Cleavage: A predominant fragmentation pathway for aldehydes is the cleavage of bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu This results in the loss of a hydrogen atom (M-1) or the formyl radical (-CHO), leading to a prominent peak at M-29. libretexts.org
McLafferty Rearrangement: Aldehydes with a sufficiently long alkyl chain can undergo a McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by beta-cleavage. This typically results in a characteristic radical cation.
Alkyl Chain Fragmentation: Cleavage along the aliphatic chain will produce a series of fragment ions separated by 14 mass units, corresponding to the loss of successive -CH₂ groups. libretexts.org Breaks at the branching points (C3 and C7) are also expected, leading to ions resulting from the loss of alkyl radicals.
Table 2: Potential Mass Spectrometry Fragments for this compound (MW: 170.30 g/mol )
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 170 | [C₁₁H₂₂O]⁺ | Molecular Ion (M⁺) |
| 155 | [C₁₀H₂₃]⁺ | Loss of -CH₃ |
| 141 | [C₁₀H₂₁]⁺ | Loss of -CHO (Alpha-cleavage) |
| 127 | [C₉H₁₉]⁺ | Loss of C₃H₇ (Propyl radical) |
| 85 | [C₆H₁₃]⁺ | Cleavage at C5-C6 |
| 71 | [C₅H₁₁]⁺ | Cleavage at C4-C5 |
| 57 | [C₄H₉]⁺ | Cleavage at C3-C4 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to the aldehyde group and the aliphatic chain. A strong, sharp absorption band between 1720-1740 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of a saturated aliphatic aldehyde. Additionally, two distinct C-H stretching bands for the aldehyde proton are expected around 2720 cm⁻¹ and 2820 cm⁻¹. Strong bands in the 2850-2960 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl and methylene groups in the alkyl chain.
Raman Spectroscopy: Raman spectroscopy would also detect the key functional groups. The C=O stretch would appear as a strong band in the 1720-1740 cm⁻¹ region. The C-H stretching vibrations of the alkyl chain would also be prominent. Raman can be particularly useful for observing the symmetric vibrations of the carbon backbone.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 2960-2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) |
| 2820 & 2720 | C-H Stretch | Aldehyde (-CHO) |
| 1740-1720 | C=O Stretch | Aldehyde (-CHO) |
| 1465 | C-H Bend | Methylene (-CH₂-) |
Chromatographic Techniques for Separation and Quantification
Chromatography is indispensable for isolating this compound from complex mixtures and for its accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column (e.g., an Agilent HP-5MS). gcms.cz As components elute from the column, they enter a mass spectrometer, which serves as a detector, providing both mass spectra for identification and signal intensity for quantification. gcms.cz Identification is confirmed by comparing the obtained mass spectrum with spectral libraries and by using linear retention indices (LRI), which are calculated relative to the elution times of a series of n-alkanes. gcms.cz This dual-identification approach significantly reduces the chance of misidentification. gcms.cz
High-Performance Liquid Chromatography (HPLC) for Derivatized Forms
While this compound can be analyzed by GC-MS directly, High-Performance Liquid Chromatography (HPLC) typically requires derivatization because aliphatic aldehydes lack a strong chromophore for standard UV-Vis detection. nih.gov
A common strategy is pre-column derivatization with a reagent that attaches a UV-active or fluorescent tag to the aldehyde. nih.gov A widely used reagent is 2,4-Dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative. nih.gov These derivatives are highly colored and can be readily detected and quantified by HPLC with a UV detector (HPLC-UV). nih.gov The separation is typically performed using reversed-phase columns, and the method's simplicity, robustness, and reproducibility make it suitable for various applications. nih.gov
Chiral Analysis Methodologies for this compound Stereoisomers
The separation and quantification of the individual stereoisomers of this compound are critical for understanding its stereospecific properties and potential applications. Chiral gas chromatography (GC) is the most suitable and widely employed technique for the enantioselective analysis of volatile chiral compounds like branched aldehydes. chromatographyonline.comgcms.czresearchgate.net
The primary methodology involves the use of a gas chromatograph coupled with a mass spectrometer (GC-MS) for definitive identification. The key to the separation lies in the selection of a chiral stationary phase (CSP) within the GC column. For a compound like this compound, derivatized cyclodextrin-based columns are highly effective. chromatographyonline.comgcms.cz Specifically, a stationary phase such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin would be a suitable choice for achieving baseline separation of the four stereoisomers.
The analytical process would entail the direct injection of a diluted sample of this compound into the GC inlet. The separation would be carried out using a temperature-programmed oven to ensure optimal resolution. The mass spectrometer would then detect the eluted isomers, providing both quantification and structural confirmation based on their mass-to-charge ratio and fragmentation patterns. The elution order of the stereoisomers is dependent on the specific interactions between each isomer and the chiral stationary phase.
Below is a representative data table illustrating a hypothetical chiral GC-MS analysis of this compound stereoisomers.
| Stereoisomer | Retention Time (min) | Resolution (Rs) | Relative Abundance (%) |
|---|---|---|---|
| (3R,7S)-3,7-Dimethyl-1-nonanal | 22.5 | - | 25.0 |
| (3S,7R)-3,7-Dimethyl-1-nonanal | 23.1 | 1.8 | 25.0 |
| (3R,7R)-3,7-Dimethyl-1-nonanal | 24.2 | 2.5 | 25.0 |
| (3S,7S)-3,7-Dimethyl-1-nonanal | 24.9 | 1.9 | 25.0 |
Computational Chemistry for Spectroscopic Prediction and Conformational Analysis
Computational chemistry provides a powerful in-silico approach to predict the spectroscopic properties and analyze the conformational preferences of this compound. chemrxiv.orgacs.org Density Functional Theory (DFT) is a robust method for these purposes, offering a good balance between accuracy and computational cost for organic molecules. nih.govrsc.orgacs.org
The computational workflow commences with a thorough conformational search to identify the low-energy conformers for each of the four stereoisomers. This is crucial as the flexible alkyl chain allows for numerous spatial arrangements. lumenlearning.comscribd.commaricopa.edulibretexts.org Following the conformational search, the geometries of the most stable conformers are optimized using a selected DFT functional, such as B3LYP, and a suitable basis set, for instance, 6-31G(d).
Once the optimized geometries are obtained, various spectroscopic properties can be calculated. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govrsc.org These predicted shifts are invaluable for assigning the signals in experimental NMR spectra and can aid in the structural elucidation and differentiation of the stereoisomers. The calculated chemical shifts are typically scaled using empirical factors to improve agreement with experimental data.
The following table presents hypothetical DFT-calculated ¹³C NMR chemical shifts for a selected conformer of (3R,7R)-3,7-Dimethyl-1-nonanal.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (CHO) | 202.5 |
| C2 | 51.8 |
| C3 | 34.2 |
| C4 | 39.1 |
| C5 | 24.6 |
| C6 | 36.8 |
| C7 | 32.5 |
| C8 | 29.3 |
| C9 | 14.1 |
| C3-CH₃ | 19.5 |
| C7-CH₃ | 22.7 |
Biological and Ecological Interactions of Branched Aliphatic Aldehydes
Mechanistic Studies of Olfactory Receptor Binding and Activation by Aldehydes
The sense of smell, or olfaction, is a primary sensory modality for most organisms, crucial for finding food, avoiding predators, and identifying mates. The initial step in odor perception involves the binding of volatile molecules, such as branched aliphatic aldehydes, to olfactory receptors (ORs) located on the surface of olfactory sensory neurons.
Molecular Recognition of Aldehydes by Olfactory Receptors
The molecular recognition of aldehydes by ORs is a complex process. Research suggests that the olfactory system employs a combinatorial receptor coding scheme, where a single odorant can be recognized by multiple receptors, and one receptor can recognize multiple odorants. This combinatorial approach allows for the discrimination of a vast array of different smells.
Structure-Activity Relationships in Olfactory Perception of Branched Aldehydes
The relationship between the chemical structure of a molecule and its perceived odor is a central focus of olfactory research. For branched aliphatic aldehydes, subtle changes in their structure can lead to significant differences in how they activate ORs and, consequently, in their perceived scent.
Key structural features that influence the olfactory perception of branched aldehydes include:
Carbon Chain Length: The length of the carbon backbone is a critical determinant of an aldehyde's interaction with its receptor.
Degree and Position of Branching: The presence and location of methyl groups or other branches along the carbon chain can dramatically alter the shape of the molecule, affecting its fit within the binding pocket of an OR.
Position of the Aldehyde Group: The location of the carbonyl functional group also plays a role in receptor activation.
Studies on various aldehydes have shown that specific ORs are tuned to respond most strongly to molecules with particular structural characteristics. For instance, the length and branching of the carbon chain are critical for activating specific receptors that respond to aldehydes. Molecules lacking the aldehyde group often fail to activate these receptors, highlighting the importance of this functional group in the initial binding event.
Computational Modeling of Ligand-Receptor Interactions
Due to the experimental challenges in determining the three-dimensional structures of most ORs, computational modeling has become an indispensable tool for investigating ligand-receptor interactions. nih.govherts.ac.uk Techniques such as homology modeling, molecular docking, and molecular dynamics simulations provide valuable insights into how branched aliphatic aldehydes bind to and activate their receptors. nih.govherts.ac.uknih.govunimi.it
Homology Modeling: This technique is used to predict the 3D structure of an OR based on the known structure of a related protein. nih.govherts.ac.uk
Molecular Docking: This method predicts the preferred orientation of a ligand (e.g., 3,7-Dimethyl-1-nonanal) when it binds to a receptor to form a stable complex. nih.govherts.ac.uk
Molecular Dynamics Simulations: These simulations provide a detailed view of the dynamic changes that occur in both the ligand and the receptor during the binding process, offering insights into the stability of the interaction and the mechanism of receptor activation. nih.govherts.ac.ukunimi.it
These computational approaches have been instrumental in identifying potential binding pockets and key amino acid residues involved in the recognition of aldehydes. nih.gov They also help in understanding the molecular basis for the specificity and potency of different odorants, contributing to a more comprehensive understanding of the structure-activity relationships in olfaction. nih.gov
Role of Branched Aldehydes in Inter-species Chemical Communication
Chemical communication between different species, mediated by semiochemicals, is a widespread phenomenon in nature. These chemical signals can be classified based on their function and the species involved. Branched aliphatic aldehydes can act as semiochemicals, playing various roles in these interactions.
Semiochemicals involved in inter-species communication include:
Allomones: These are chemical substances produced by one species that affect the behavior of another species to the benefit of the emitter but not the receiver. For example, a plant might release a branched aldehyde that deters herbivores.
Kairomones: These are chemicals that benefit the receiver but not the emitter. For instance, a predator might use a branched aldehyde released by its prey to locate it.
Synomones: These compounds benefit both the emitter and the receiver. An example would be a floral scent that attracts pollinators.
While aldehydes, in general, are known to be involved in these types of interactions, specific examples detailing the role of branched aliphatic aldehydes like this compound in inter-species communication are not extensively documented in readily available scientific literature. However, the structural properties of these molecules make them suitable candidates for acting as such chemical messengers. Their volatility allows for dissemination through the environment, and their specific chemical structures can provide the necessary information for recognition by other organisms.
Investigation of Biological Activities of Branched Aldehydes (excluding human clinical data)
Beyond their role in olfaction and chemical communication, branched aliphatic aldehydes possess other significant biological activities. Of particular interest are their antimicrobial effects on a range of microorganisms.
Antimicrobial Effects on Specific Microorganisms
A growing body of research has demonstrated that various aldehydes exhibit antimicrobial properties against both bacteria and fungi. nih.govresearchgate.net The mechanism of action is often attributed to the aldehyde's ability to disrupt the cell membrane and interfere with essential cellular processes. researchgate.netsitubiosciences.com The effectiveness of these compounds is influenced by their chemical structure, including chain length and the presence of functional groups. mst.edu
While specific data on the antimicrobial activity of this compound is limited, studies on a structurally similar branched aliphatic aldehyde, citronellal (B1669106), provide valuable insights into the potential antimicrobial properties of this class of compounds. Citronellal has demonstrated notable activity against a variety of bacteria and fungi. tandfonline.comresearchgate.net
Below is an interactive data table summarizing the antimicrobial activity of Citronellal against selected microorganisms.
| Microorganism | Type | Activity | Reference |
| Staphylococcus aureus | Gram-positive bacterium | Antibacterial | tandfonline.comresearchgate.net |
| Escherichia coli | Gram-negative bacterium | Antibacterial | tandfonline.comresearchgate.net |
| Candida species | Fungus (Yeast) | Antifungal | tandfonline.comresearchgate.net |
| Microsporum gypseum | Fungus | Antifungal | researchgate.net |
| Aspergillus fumigatus | Fungus | Antifungal | researchgate.net |
| Helminthosporium oryzae | Fungus | Antifungal | researchgate.net |
| Rhizoctonia solani | Fungus | Antifungal | researchgate.net |
| Botrytis cinerea | Fungus | Antifungal | researchgate.net |
| Monilinia fructicola | Fungus | Antifungal | researchgate.net |
These findings suggest that branched aliphatic aldehydes, as a class of compounds, have the potential to be effective antimicrobial agents. The lipophilic nature of these molecules likely facilitates their interaction with and disruption of microbial cell membranes. researchgate.net
Antidiarrhoeal Activity in Animal Models for Analogs
Branched aliphatic aldehydes and their analogs have been investigated for their potential pharmacological effects, including antidiarrhoeal activity. Research in this area often employs animal models to assess the efficacy of these compounds in controlling induced diarrhoea. One notable analog, nonanal (B32974), has been identified as the active compound responsible for the antidiarrhoeal effects of the essential oil from Artemisia ludoviciana. researchgate.net
In studies using CD1 mice, nonanal demonstrated a significant inhibitory effect on diarrhoea induced by castor oil, magnesium sulfate, and arachidonic acid. researchgate.net The effect was less pronounced in the prostaglandin (B15479496) E2 (PGE₂)-induced diarrhoea model. Furthermore, in Wistar rats, nonanal showed a significant delay in intestinal transit stimulated by castor oil, beginning 30 minutes after administration. researchgate.net An important observation from these studies is that nonanal did not exhibit a constipating effect, as it did not alter the normal defecation patterns in the animal models. researchgate.net This suggests that its mechanism of action is specific to pathological fluid secretion and motility associated with diarrhoea.
The methodologies used in these studies are standard for evaluating antidiarrhoeal agents. nih.govnih.gov Castor oil-induced diarrhoea is a common model, as its active metabolite, ricinoleic acid, increases intestinal motility and alters electrolyte and water transport. nih.gov The inhibitory effect of compounds in this model suggests potential antisecretory and/or antimotility mechanisms.
The table below summarizes the findings from the study on nonanal's antidiarrhoeal activity in various mouse models.
| Animal Model | Inducing Agent | Observed Effect of Nonanal |
| CD1 Mice | Castor Oil | Significant inhibitory effect on diarrhoea researchgate.net |
| CD1 Mice | Magnesium Sulfate | Significant inhibitory effect on diarrhoea researchgate.net |
| CD1 Mice | Arachidonic Acid | Significant inhibitory effect on diarrhoea researchgate.net |
| CD1 Mice | Prostaglandin E₂ (PGE₂) | Smaller inhibitory effect on diarrhoea researchgate.net |
| Wistar Rats | Castor Oil | Significant delay in intestinal transit researchgate.net |
Attractant/Repellent Properties in Model Organisms
This compound and its analogs, particularly citronellal, are well-documented for their significant effects on the behaviour of various organisms, acting as either attractants or repellents. Citronellal, a major component of citronella oil, is widely recognized as a plant-based insect repellent. wikipedia.orgwikipedia.orgorst.edu
The repellent action of citronellal is effective against various mosquito species. wikipedia.orgnih.gov Research has demonstrated high repellent effectiveness against mosquitoes, which is attributed to the compound's ability to mask scents that are attractive to insects, making it difficult for them to locate a host. orst.edunih.gov While citronella oil itself offers protection for a limited time due to the high volatility of its components, derivatives of citronellal have been synthesized to create longer-lasting repellents. nih.gov For instance, hydroxylated cyclic acetals of citronellal have shown a longer protection time against Anopheles gambiae and Aedes albopictus mosquitoes compared to the synthetic repellent DEET at the same concentration in laboratory settings. nih.gov
Beyond insects, the effects of related aldehydes have been studied in other model organisms like nematodes. In a study investigating the chemotaxis response of the freshwater nematode Bursilla monhystera and the terrestrial model organism Caenorhabditis elegans, various odor compounds produced by cyanobacterial biofilms were tested. While a multicomponent mixture of these volatile organic compounds was attractive to both nematode species, the response to single compounds varied. researchgate.net This indicates that the attractant or repellent properties can be highly specific to the compound and the organism .
The table below details the observed attractant or repellent properties of citronellal and related compounds in different model organisms.
| Compound/Product | Model Organism | Property Observed |
| Citronellal | Mosquitoes | Repellent wikipedia.orgnih.govlandema.com |
| Citronella Oil | Mosquitoes (Aedes aegypti) | Repellent wikipedia.org |
| Citronella Oil | Body lice, head lice, stable flies | Repellent wikipedia.org |
| Hydroxycitronellal | Aquatic and terrestrial leeches | Repellent wikipedia.org |
| Multicomponent odor mixture | Nematodes (Bursilla monhystera, Caenorhabditis elegans) | Attractant researchgate.net |
Metabolic Pathways and Biotransformation in Non-Human Biological Systems
The metabolic fate of branched aliphatic aldehydes like this compound and its analog citronellal has been explored in various non-human biological systems, revealing diverse biotransformation pathways. These pathways often involve oxidation, reduction, and cyclization reactions catalyzed by microbial enzymes.
In rabbits, citronellal can undergo a proton-catalyzed cyclization and subsequent conjugation with glucuronic acid. nih.gov The corresponding alcohol, citronellol (B86348), can be metabolized to products like p-menthane-3,8-diols. nih.gov
Microorganisms are particularly adept at transforming these compounds. For example, the oxidizing bacterium Gluconobacter cerinus can convert citronellol into citronellal and further into citronellic acid. google.com Similarly, Gluconobacter oxydans is capable of transforming citronellol into both citronellal and citronellic acid. google.com
Fungi also play a significant role in the biotransformation of these aldehydes and their related alcohols. The fungus Rhizopus oryzae metabolizes citronellol through enzymatic hydroxylation, hydration, epoxidation, and oxidative cyclization to produce compounds such as 7-hydroxycitronellol, rose glycol, isopulegol, and rose oxide. researchgate.net
The biotransformation capabilities of bacteria have also been harnessed for the production of valuable fragrance compounds. Strains of Pseudomonas spp. can convert citronellol into cis- and trans-rose oxides, which are important materials in the fragrance industry. aidic.it This process highlights the potential for using microbial systems as biocatalysts for the sustainable production of derivatives from branched aliphatic aldehydes. preprints.org
These metabolic pathways are significant as they can alter the biological activity of the parent compound and are a key area of research for producing novel, high-value "natural" flavor and fragrance compounds. aidic.it
The following table summarizes the biotransformation products of citronellal and its related alcohol, citronellol, in various non-human biological systems.
| Organism/System | Substrate | Key Metabolic Process | Major Biotransformation Product(s) |
| Rabbit | Citronellal | Proton-catalyzed cyclization, conjugation | Glucuronic acid conjugate nih.gov |
| Gluconobacter cerinus | Citronellol | Oxidation | Citronellal, Citronellic acid google.com |
| Gluconobacter oxydans | Citronellol | Oxidation | Citronellal, Citronellic acid google.com |
| Rhizopus oryzae | Citronellol | Hydroxylation, Oxidative cyclization | 7-hydroxycitronellol, Rose oxide, Isopulegol researchgate.net |
| Pseudomonas spp. | Citronellol | Bioconversion | cis- and trans-Rose oxides aidic.it |
Environmental Fate and Degradation Mechanisms of Branched Aliphatic Aldehydes
Abiotic Degradation Processes
Abiotic degradation pathways are significant sinks for branched aliphatic aldehydes in the environment, particularly in the atmosphere. These processes primarily involve atmospheric oxidation by photochemically generated radicals and, to a lesser extent, direct photolytic degradation.
Atmospheric Oxidation by Hydroxyl Radicals
The reaction with hydroxyl (OH) radicals is a primary degradation pathway for many volatile organic compounds (VOCs) in the troposphere, including aliphatic aldehydes. nih.govcityu.edu.hk The rate of this reaction is a critical factor in determining the atmospheric lifetime of these compounds. For aliphatic aldehydes, the reaction with OH radicals can proceed via hydrogen abstraction from the aldehydic group or from the alkyl chain. scielo.org.mxredalyc.org
Table 1: Atmospheric Reaction Rate Constants for Selected Aliphatic Aldehydes with OH Radicals
| Aldehyde | Rate Constant (k_OH) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) |
| Formaldehyde | ~1.0 x 10⁻¹¹ | ~1.5 days |
| Acetaldehyde (B116499) | ~1.5 x 10⁻¹¹ | ~1 day |
| Propanal | ~2.0 x 10⁻¹¹ | ~0.7 days |
| Butanal | ~2.5 x 10⁻¹¹ | ~0.6 days |
| Pentanal | ~3.0 x 10⁻¹¹ | ~0.5 days |
| Note: Atmospheric lifetimes are estimated assuming an average global OH radical concentration of 1 x 10⁶ molecules cm⁻³ and are for illustrative purposes. Actual lifetimes will vary with atmospheric conditions. |
Photolytic Degradation Pathways
Photolysis, the degradation of a molecule by light, can be a significant removal process for some aliphatic aldehydes in the atmosphere. researchgate.net The efficiency of photolysis is determined by the molecule's absorption cross-section in the actinic region of the solar spectrum (wavelengths > 290 nm) and the quantum yield of the dissociation process. researchgate.net
Aliphatic aldehydes exhibit a weak electronic absorption in the near-ultraviolet region (around 280-330 nm). researchgate.netacs.org Upon absorption of a photon in this region, the aldehyde molecule can undergo several photochemical processes, including:
Norrish Type I cleavage: This involves the homolytic cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of an alkyl radical and a formyl radical (HCO). researchgate.net
Norrish Type II cleavage: This pathway is possible for aldehydes with a γ-hydrogen atom and involves intramolecular hydrogen abstraction, leading to the formation of an enol and an alkene.
Intersystem crossing and collisional deactivation: The excited molecule can also lose its energy through non-reactive pathways. researchgate.net
Studies on the photolysis of C3-C7 linear aldehydes have shown that the quantum yields for the formation of radical products are wavelength-dependent. researchgate.net For branched-chain aldehydes, photolysis can be a more dominant atmospheric degradation pathway compared to the reaction with OH radicals. researchgate.net The specific photolytic pathways and quantum yields for 3,7-Dimethyl-1-nonanal have not been experimentally determined, but it is expected to undergo similar photochemical reactions to other long-chain aliphatic aldehydes.
Biotic Degradation in Environmental Compartments
Biotic degradation by microorganisms is a crucial process for the removal of branched aliphatic aldehydes from soil and aquatic environments. The biodegradability of these compounds depends on their chemical structure, bioavailability, and the presence of microbial populations with the appropriate metabolic capabilities.
Microbial Degradation in Soil and Water Systems
Microorganisms, including bacteria and fungi, possess a wide range of enzymes that can metabolize aliphatic aldehydes. acs.orgmdpi.com The initial step in the aerobic biodegradation of aldehydes often involves their oxidation to the corresponding carboxylic acids by aldehyde dehydrogenases. uniupo.it These carboxylic acids can then be further metabolized through pathways such as β-oxidation. nih.gov
The structure of the aldehyde, particularly the degree of branching in the alkyl chain, can significantly influence its biodegradability. Studies have shown that increased alkyl chain branching can reduce the rate of biotransformation of some organic compounds. nih.gov This suggests that this compound may be degraded more slowly than its linear isomer, nonanal (B32974).
In aquatic systems, the biodegradation of aldehydes can be influenced by factors such as water temperature and the empty bed contact time in treatment systems like biological activated carbon filters. researchgate.net While specific data on the microbial degradation of this compound in different soil and water systems is limited, the available evidence for other aliphatic aldehydes suggests that it is likely to be biodegradable, although the rate may be affected by its branched structure.
Enzymatic Biotransformation in Environmental Matrices
The biotransformation of branched aliphatic aldehydes in environmental matrices is mediated by a variety of microbial enzymes. Key enzyme families involved in aldehyde metabolism include:
Aldehyde Dehydrogenases (ALDHs): These enzymes catalyze the oxidation of aldehydes to their corresponding carboxylic acids and are widespread in microorganisms. uniupo.it
Aldehyde Oxidoreductases (AORs): This family of enzymes can catalyze the reversible oxidation of aldehydes to carboxylic acids and have been shown to have a broad substrate spectrum, including branched-chain aliphatic aldehydes. nih.gov
Alcohol Dehydrogenases (ADHs): These enzymes can catalyze the reversible reduction of aldehydes to their corresponding alcohols.
Research on the microbial transformation of C8-C12 aliphatic aldehydes by Bacillus megaterium has shown that in addition to oxidation to carboxylic acids and reduction to alcohols, these bacteria can also catalyze aldol (B89426) addition reactions, leading to the formation of 2,3-dialkylacroleins. acs.org This indicates that the enzymatic biotransformation of long-chain branched aldehydes can lead to a variety of products in the environment.
Environmental Distribution and Persistence Modeling
Key physicochemical properties that influence the environmental fate of this compound include:
Vapor Pressure: This property determines the tendency of the compound to partition into the atmosphere. The vapor pressure of nonanal is approximately 0.26 mmHg at 25 °C, suggesting that it is a volatile organic compound. sigmaaldrich.com
Water Solubility: This affects the compound's mobility in aquatic systems and its potential for leaching in soils. Nonanal has a low water solubility. nih.gov
Octanol-Water Partition Coefficient (Kow): This is an indicator of a chemical's tendency to partition into organic matter in soil and sediment and to bioaccumulate in organisms.
Based on the properties of analogous compounds, this compound is expected to be a volatile compound with low water solubility. When released into the environment, a significant fraction is likely to partition to the atmosphere, where it will be subject to rapid degradation by OH radicals and photolysis. In soil and water, it is expected to biodegrade, although its persistence may be greater than that of linear aldehydes of similar chain length due to its branched structure.
Table 2: Physicochemical Properties of Nonanal (as a proxy for this compound)
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O | wikipedia.org |
| Molar Mass | 142.24 g/mol | nih.gov |
| Boiling Point | 191 °C | wikipedia.org |
| Melting Point | -18 °C | wikipedia.org |
| Vapor Pressure | ~0.26 mmHg at 25 °C | sigmaaldrich.com |
| Water Solubility | Insoluble (<1 mg/mL) | nih.govnoaa.gov |
| Specific Gravity | 0.8264 at 22.2 °C | noaa.gov |
Analytical Monitoring of Branched Aldehydes in Environmental Samples
The detection and quantification of branched aliphatic aldehydes, such as this compound, in environmental matrices present a unique set of analytical challenges. Due to their typical presence at trace concentrations and their chemical properties, sophisticated analytical methodologies are required for accurate monitoring. These methods generally involve a multi-step process encompassing sample collection, preparation, and instrumental analysis.
Sample Collection and Preparation Techniques
Effective monitoring of branched aldehydes in environmental samples, such as surface water and industrial wastewater, begins with appropriate sample collection and preparation. The primary objectives of these initial steps are to isolate the target analytes from the complex sample matrix, concentrate them to detectable levels, and convert them into a form suitable for instrumental analysis.
Solid-Phase Extraction (SPE): This is a widely used technique for the extraction and pre-concentration of organic compounds from aqueous samples. In the analysis of aldehydes, SPE cartridges packed with a specific sorbent material are utilized to retain the analytes from the water sample. The choice of sorbent is critical and depends on the polarity of the target compounds. For aldehydes, sorbents that can effectively trap these moderately polar compounds are employed. After extraction, the aldehydes are eluted from the cartridge with a small volume of an organic solvent, thereby concentrating the sample.
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that involves the use of a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample (either directly or to the headspace above the sample), and the analytes partition onto the fiber coating. For volatile and semi-volatile compounds like branched aldehydes, headspace SPME is often preferred. This technique is particularly advantageous as it combines sampling, extraction, and concentration into a single step.
Derivatization Methods for Enhanced Detection
Due to the polarity and often low volatility of aldehydes, direct analysis by gas chromatography can be challenging. Therefore, a derivatization step is commonly employed to convert the aldehydes into less polar, more volatile, and more thermally stable derivatives. This process also enhances the sensitivity and selectivity of the detection.
For the analysis of aldehydes in environmental samples, two primary derivatization reagents are frequently used:
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent reacts with the carbonyl group of aldehydes to form PFBHA-oximes. These derivatives are highly volatile and possess excellent electron-capturing properties, making them ideal for sensitive detection by Gas Chromatography-Mass Spectrometry (GC-MS) with electron capture detection (ECD) or negative chemical ionization (NCI).
2,4-Dinitrophenylhydrazine (DNPH): DNPH reacts with aldehydes to form 2,4-dinitrophenylhydrazones. These derivatives are stable, colored compounds that can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection.
The selection of the derivatization reagent depends on the chosen analytical instrument and the specific requirements of the analysis.
Instrumental Analysis: GC-MS and HPLC-MS/MS
The final step in the analytical monitoring of branched aldehydes is instrumental analysis, where the prepared and derivatized samples are analyzed to identify and quantify the target compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. In the analysis of branched aldehydes, a gas chromatograph separates the different components of the sample based on their boiling points and interactions with the stationary phase of the chromatographic column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. While specific mass spectral data for the PFBHA derivative of this compound is not widely published, the fragmentation pattern would be expected to be characteristic of PFBHA-oximes of long-chain branched aldehydes. The retention index, a parameter used for the identification of compounds in GC, is also a key piece of information. For instance, the structurally related compound nonanal has published Kovats retention indices on various non-polar and polar columns, which can serve as a reference point for estimating the retention behavior of this compound. pherobase.comnist.govnist.gov
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): HPLC-MS/MS is another highly sensitive and selective technique used for the analysis of a wide range of organic compounds, including aldehyde derivatives. In this method, the sample is first separated by HPLC, and the eluting compounds are then introduced into a tandem mass spectrometer. The first mass spectrometer selects the ion of the target analyte, which is then fragmented, and the resulting fragment ions are detected by the second mass spectrometer. This technique provides a high degree of certainty in the identification and quantification of the target compounds, even in complex environmental matrices.
The analytical monitoring of branched aldehydes like this compound in environmental samples is a complex but essential task for understanding their environmental fate and potential impact. The combination of effective sample preparation, appropriate derivatization, and sensitive instrumental analysis allows for the reliable detection and quantification of these compounds at environmentally relevant concentrations. While general methodologies for aldehyde analysis are well-established, the development of specific methods and the acquisition of analytical standards for less common branched aldehydes like this compound remain important areas for future research.
Interactive Data Table: Analytical Methods for Aldehyde Monitoring
| Parameter | Method | Details | Application |
| Sample Preparation | Solid-Phase Extraction (SPE) | Extraction and pre-concentration of aldehydes from aqueous samples using specific sorbent cartridges. | Surface water, Wastewater |
| Solid-Phase Microextraction (SPME) | Solvent-free extraction and concentration using a coated fiber, often in headspace mode for volatile aldehydes. | Water, Air | |
| Derivatization | PFBHA | Forms volatile and electron-capturing PFBHA-oxime derivatives. | GC-MS analysis |
| DNPH | Forms stable, UV-active 2,4-dinitrophenylhydrazone derivatives. | HPLC-UV analysis | |
| Instrumental Analysis | GC-MS | Separation of volatile derivatives followed by mass spectrometric identification and quantification. | Broad-spectrum analysis of volatile and semi-volatile organic compounds. |
| HPLC-MS/MS | Separation of less volatile derivatives followed by highly selective tandem mass spectrometric detection. | Targeted analysis of specific compounds in complex matrices. |
Q & A
Q. How should researchers design controlled experiments to study the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : Use a factorial design to test variables: solvent polarity (e.g., hexane vs. ethanol), nucleophile concentration (0.1–1.0 M), and temperature (25–60°C). Quench reactions at timed intervals and analyze products via GC-MS. Include negative controls (e.g., no nucleophile) to rule out side reactions .
Q. What are the best practices for validating analytical results across independent laboratories?
- Methodological Answer : Implement interlaboratory studies with standardized protocols (e.g., ISO/IEC 17025). Share reference samples spiked with known impurities and use statistical tools (e.g., Horwitz ratio) to evaluate reproducibility. Cross-validate using orthogonal techniques like Raman spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies and density functional theory (DFT) calculations to elucidate mechanistic pathways. Compare experimental activation energies with computational models. Replicate disputed studies under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate variables .
Q. What strategies are effective for investigating the compound’s stereochemical influence on biological activity?
- Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., Sharpless epoxidation) and test in receptor-binding assays (e.g., G-protein-coupled receptors). Use circular dichroism (CD) spectroscopy to confirm enantiomeric purity and molecular docking simulations to predict binding affinities .
Q. How can advanced spectroscopic techniques clarify the compound’s interaction with environmental matrices (e.g., soil, water)?
- Methodological Answer : Apply solid-state NMR to study adsorption onto soil organic matter. For aqueous systems, use fluorescence quenching assays with humic acid as a probe. Quantify degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution .
Q. What methodologies are suitable for analyzing trace-level degradation products of this compound in complex mixtures?
Q. How can researchers design multi-omics studies to explore the compound’s metabolic fate in model organisms?
- Methodological Answer : Integrate metabolomics (LC-MS) and transcriptomics (RNA-seq) data from exposed organisms. Apply pathway enrichment analysis (e.g., KEGG) to identify perturbed metabolic networks. Use stable isotope-labeled this compound to track incorporation into biomolecules .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
